7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
Scientific Research Applications
Chromene Derivatives in Synthesis
Chromene derivatives play a critical role in the synthesis of naphthopyran and naphthopyrandione units, which are essential components of photochromic materials and biologically active natural products. The carbene complex derived from chromene, when reacted with phenylacetylene and other alkynes, yields 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans. These compounds are significant due to their air sensitivity and the potential for various substitutions that enhance their yields and stability. This process demonstrates the chromene derivative's utility in creating complex structures applicable in material science and pharmacology (Rawat, Prutyanov, & Wulff, 2006).
Fluorophore Development
The development of environment-sensitive fluorophores utilizing chromene derivatives showcases their importance in scientific research. For example, a derivative exhibits remarkable fluorescence properties, demonstrating almost no fluorescence in aprotic solvents while strongly fluorescing in protic solvents. This characteristic makes it suitable for developing fluorogenic sensors, contributing significantly to the advancement in sensing technologies and bioimaging applications (Uchiyama et al., 2006).
Synthesis of Thieno[2,3-c]chromen-4-ones
The redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate, in the presence of triethylamine, leads to the formation of 1,2-dihydrothieno[2,3-c]chromen-4-ones. This synthesis pathway illustrates the chemical versatility of chromene derivatives in forming heterocyclic compounds, which are of interest due to their high yields and the potential for further oxidation into valuable chemical structures (Sosnovskikh et al., 2003).
Single-Molecule Magnets
Chromene derivatives have been utilized in synthesizing dinuclear lanthanide complexes, significantly enhancing energy barriers and demonstrating single-molecule magnet (SMM) behavior. This research application underscores the compound's potential in developing advanced materials for information storage and quantum computing. The ability to tune these complexes' magnetic properties by manipulating the terminal solvent ligands opens new avenues for creating highly efficient SMMs (Qin et al., 2017).
Safety and Hazards
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Properties
IUPAC Name |
7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-24-14-10-9-13-15(23)17(25-12-7-5-4-6-8-12)18(19(20,21)22)26-16(13)11(14)2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMIUPAIZUBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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